N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a hydroxyethyl piperazine moiety, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide typically involves multiple steps:
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Formation of the Cyanocyclohexyl Intermediate: : The initial step involves the preparation of the cyanocyclohexyl intermediate. This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
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Synthesis of the Hydroxyethyl Piperazine: : The next step involves the synthesis of 4-(2-hydroxyethyl)piperazine. This can be prepared by reacting piperazine with ethylene oxide in the presence of a base such as sodium hydroxide.
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Coupling Reaction: : The final step involves the coupling of the cyanocyclohexyl intermediate with the hydroxyethyl piperazine and N-methylacetamide. This can be achieved through a nucleophilic substitution reaction, where the amine group of the hydroxyethyl piperazine attacks the carbonyl carbon of the N-methylacetamide, followed by the addition of the cyanocyclohexyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine, resulting in the formation of a primary amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide involves its interaction with specific molecular targets such as neurotransmitter receptors. The hydroxyethyl piperazine moiety is known to mimic the structure of endogenous ligands, allowing the compound to bind to receptor sites and modulate their activity. This can lead to changes in cell signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-ethylacetamide
- N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-propylacetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanocyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The hydroxyethyl piperazine moiety provides a site for hydrogen bonding, increasing its affinity for receptor binding.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-18(16(14-17)5-3-2-4-6-16)15(22)13-20-9-7-19(8-10-20)11-12-21/h21H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJIXJIVBLUVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN1CCN(CC1)CCO)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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